molecular formula C10H17N3S B1663564 Dexpramipexole CAS No. 104632-28-2

Dexpramipexole

货号 B1663564
CAS 编号: 104632-28-2
分子量: 211.33 g/mol
InChI 键: FASDKYOPVNHBLU-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexpramipexole is a first-in-class oral investigational medicine that lowers blood and tissue eosinophils before they can cause damage in the target organ . It is being developed by Areteia Therapeutics and has the potential to be the first oral treatment ever approved for eosinophilic asthma .


Synthesis Analysis

A new chemoenzymatic method has been developed for the synthesis of (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, two key synthons for the preparation of (S)-pramipexole, an anti-Parkinson drug, and its enantiomer dexpramipexole .


Molecular Structure Analysis

The molecular structure of Dexpramipexole can be found in various chemical databases .


Chemical Reactions Analysis

Dexpramipexole was observed to produce a significant and targeted depletion of eosinophils in the blood of ALS patients .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dexpramipexole can be found in various chemical databases .

科学研究应用

Field

Neurology, specifically Parkinson’s Disease research .

Application Summary

Dexpramipexole, the R(+) enantiomer of pramipexole, has been studied for its potential neuroprotective properties in Parkinson’s disease . Pramipexole, the S(-) enantiomer, is a non-ergot dopaminergic autoreceptor agonist currently used in the treatment of Parkinson’s disease .

Methods and Procedures

The drug was administered orally and its effects were evaluated through a systematic review and meta-analysis of existing clinical trials .

Results

The meta-analysis provided evidence for the potential treatment benefit of pramipexole in improving the quality of life in patients with Parkinson’s disease .

Eosinophil-Associated Disorders Research

Field

Immunology, specifically eosinophil-associated disorders research .

Application Summary

Dexpramipexole has been investigated for the treatment of eosinophil-associated disorders. It has shown promise in reducing blood and tissue eosinophils .

Methods and Procedures

Dexpramipexole was administered orally in clinical trials. Its efficacy was evaluated based on its ability to reduce eosinophil counts .

Results

Clinical trials have shown that dexpramipexole can significantly decrease absolute eosinophil counts (AECs). It has demonstrated clinical efficacy with an excellent safety profile in a subset of patients with hypereosinophilic syndromes (HESs) .

Asthma Research

Field

Pulmonology, specifically asthma research .

Application Summary

Dexpramipexole has been studied as a potential treatment for eosinophilic asthma. It has shown promise in lowering eosinophil counts and improving lung function .

Methods and Procedures

In the EXHALE Phase 2 trial, dexpramipexole was administered orally to adults with inadequately controlled moderate to severe asthma. The primary end point was the relative change in AEC from baseline to week 12 .

Results

The trial showed that dexpramipexole effectively lowered eosinophils and was well tolerated. Some improvement in lung function was also observed .

Amyotrophic Lateral Sclerosis (ALS) Research

Field

Neurology, specifically Amyotrophic Lateral Sclerosis (ALS) research .

Methods and Procedures

The drug was administered orally in a phase 3 trial involving almost 1000 ALS patients .

Results

Although the trial did not show a significant difference from placebo, it was noted that dexpramipexole consistently reduced blood eosinophil counts in doses that were otherwise well tolerated .

Bipolar Disorder Research

Field

Psychiatry, specifically Bipolar Disorder research .

Application Summary

Pramipexole, which is structurally similar to Dexpramipexole, has shown promise in the treatment of bipolar depression . A randomized placebo-controlled trial of pramipexole in addition to mood stabilizers for patients with treatment-resistant bipolar depression is currently underway .

Methods and Procedures

The drug is being administered orally in a randomized, double-blind, placebo-controlled trial .

Results

The results of the trial are not yet available, but previous studies have shown promising results .

Cancer Research

Field

Oncology .

Application Summary

While Dexpramipexole has not been directly studied for cancer treatment, its ability to reduce eosinophils could potentially be useful in certain types of cancer where eosinophils play a role .

Methods and Procedures

The potential application of Dexpramipexole in cancer treatment is largely theoretical at this point and would require further research .

Results

No results are available at this time as this is a potential future application of Dexpramipexole .

Cardiovascular Research

Field

Cardiology .

Application Summary

While Dexpramipexole has not been directly studied for cardiovascular diseases, its ability to reduce eosinophils could potentially be useful in certain types of cardiovascular conditions where eosinophils play a role .

Methods and Procedures

The potential application of Dexpramipexole in cardiovascular treatment is largely theoretical at this point and would require further research .

Results

No results are available at this time as this is a potential future application of Dexpramipexole .

Diabetes Research

Field

Endocrinology .

Application Summary

While Dexpramipexole has not been directly studied for diabetes, its ability to reduce eosinophils could potentially be useful in certain types of diabetes where eosinophils play a role .

Methods and Procedures

The potential application of Dexpramipexole in diabetes treatment is largely theoretical at this point and would require further research .

Results

No results are available at this time as this is a potential future application of Dexpramipexole .

Neurodegenerative Diseases Research

Field

Neurology, specifically neurodegenerative diseases research .

Application Summary

Dexpramipexole has been proposed as a potential therapy for neurodegenerative diseases like ALS. It exerts broad neuroprotective properties involving antioxidant effects, inhibition of apoptotic enzymes and preservation of mitochondrial structure and activity .

Methods and Procedures

In a phase II trial, dexpramipexole was administered orally to patients with ALS. The primary outcomes were mortality and rate of functional decline, as classified on the ALS Functional Rating Scale-Revised (ALSFRS-R) .

Results

Patients in the high-dose group experienced a 20% reduction in the rate of decline of the ASLFRS-R score relative to those in the low-dose group. Moreover, deaths occurred in fewer patients in the high-dose group .

未来方向

Areteia Therapeutics is currently conducting three global Phase III clinical trials of dexpramipexole in eosinophil-associated asthma . The results are expected to be promising for patients with asthma and eosinophil-associated diseases .

属性

IUPAC Name

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDKYOPVNHBLU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146624
Record name Dexpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpramipexole

CAS RN

104632-28-2
Record name Dexpramipexole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104632-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpramipexole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpramipexole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexpramipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXPRAMIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.0 g of propylamine hydrochloride was dissolved in 60 mL of methanol and 2.2 g of 2-amino-oxo-4,5,6,7-tetrahydrobenzothiazole was added. 1.1 mL of propylamine was poured into the mixture to set pH within the range 6.5-7.0. Then 0.7 g of sodium cyanoborohydride was added and the reaction mixture was stirred for 70 hours under nitrogen atmosphere and at ambient temperature. The reaction mixture was diluted with 50 mL of water and 10 mL of conc. hydrochloric acid. Solvents were removed by evaporation, the yellow residue was stirred with ethanol and the solid was removed by filtration. The filtrate was made alkaline with potassium hydroxide solution and the precipitate was again removed by filtration. Filtrate was several times evaporated with ethanol to remove propylamine. The residue was dissolved in hot ethanol and resulting crystals were collected and dried. Reaction product was characterised by NMR spectra.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In some embodiments, step one of the process may include the additional steps of heating a diamine to form a solution or melt in a heating step and adding the n-propyl halide or n-propyl sulfonate slowly over a period of time from, for example, about 0.5 hours to about 5 hours, in an additional step. In other embodiments, after the n-propyl halide or n-propyl sulfonate has been completely added to the 2,6 diamino-4,5,6,7-tetrahydro-benzothiazole, the reaction may continue under heating for an additional period of time ranging from, for example, about 1 hour to about 12 hours, in a reaction step. In certain embodiments, the reaction mixture may be mixed by, for example, stirring for one or more of the steps above or the reaction mixture may be continually stirred from the heating step to the reaction step. Following the reaction step, the reaction mixture may be cooled and the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be isolated and purified.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-propyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexpramipexole
Reactant of Route 2
Reactant of Route 2
Dexpramipexole
Reactant of Route 3
Reactant of Route 3
Dexpramipexole
Reactant of Route 4
Reactant of Route 4
Dexpramipexole
Reactant of Route 5
Reactant of Route 5
Dexpramipexole
Reactant of Route 6
Reactant of Route 6
Dexpramipexole

Citations

For This Compound
1,000
Citations
ME Bozik, JL Mather, WG Kramer… - The Journal of …, 2011 - Wiley Online Library
… The effect of food on the single‐dose PK of dexpramipexole was also evaluated. Single … ) of dexpramipexole over 4.5 days were safe and well tolerated. Dexpramipexole was rapidly …
Number of citations: 41 accp1.onlinelibrary.wiley.com
M Cudkowicz, ME Bozik, EW Ingersoll, R Miller… - Nature medicine, 2011 - nature.com
… design and tested a drug, dexpramipexole, that had not been … A previous open-label study of dexpramipexole in subjects … the safety and tolerability of dexpramipexole, as well as the …
Number of citations: 199 www.nature.com
TM Laidlaw, C Prussin, RA Panettieri, S Lee… - The …, 2019 - Wiley Online Library
… patients with ALS treated with dexpramipexole, as well as the … , we hypothesized that dexpramipexole treatment would lower … -center study of dexpramipexole treatment in subjects with …
Number of citations: 79 onlinelibrary.wiley.com
BC Cheah, MC Kiernan - IDrugs: the investigational drugs journal, 2010 - europepmc.org
… Dexpramipexole exhibits significantly lower affinity for … In clinical trials to date, dexpramipexole has been safe and well … pharmacological properties of dexpramipexole and describes …
Number of citations: 48 europepmc.org
SR Panch, ME Bozik, T Brown, M Makiya… - Blood, The Journal …, 2018 - ashpublications.org
… dexpramipexole might be effective treatment of eosinophil-associated disorders. The primary objective of this study was to evaluate dexpramipexole … safety of dexpramipexole in patients …
Number of citations: 49 ashpublications.org
ME Cudkowicz, LH van den Berg, JM Shefner… - The Lancet …, 2013 - thelancet.com
… We aimed to assess efficacy and safety of dexpramipexole in … (474 randomly allocated dexpramipexole, 468 randomly … between participants in the dexpramipexole group (score 441·76, …
Number of citations: 254 www.thelancet.com
SI Dworetzky, GT Hebrank, DG Archibald… - Blood Cells, Molecules …, 2017 - Elsevier
… mg demonstrated that dexpramipexole consistently and markedly … event rate was similar for dexpramipexole and placebo, and … -lowering effect of dexpramipexole in the peripheral blood …
Number of citations: 33 www.sciencedirect.com
S Mignani, JP Majoral, JF Desaphy, G Lentini - Molecules, 2020 - mdpi.com
… review the development of dexpramipexole for the treatment of … In this respect, the origin of dexpramipexole development … -approved riluzole and dexpramipexole, which represents an …
Number of citations: 15 www.mdpi.com
S Siddiqui, SE Wenzel, ME Bozik, DG Archibald… - Journal of Allergy and …, 2023 - Elsevier
… (CRSwNP),10 dexpramipexole significantly 89 decreased … dexpramipexole demonstrated substantial depletion of tissue eosinophils. Evidence to 91 date indicates that dexpramipexole …
Number of citations: 2 www.sciencedirect.com
ME Bozik, H Mitsumoto, BR Brooks… - … Lateral Sclerosis and …, 2014 - Taylor & Francis
… dexpramipexole in the most comprehensive clinical trial ever conducted in ALS (Citation1). Dexpramipexole … Dexpramipexole at total daily doses up to 300 mg was well-tolerated in both …
Number of citations: 59 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。